6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one
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Overview
Description
6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes multiple chlorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a base, followed by cyclization and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-chlorophenyl)-3-phenylchromen-2-one
- 6-Chloro-4-(4-chlorophenyl)-3-(2-chlorophenyl)-7-methylchromen-2-one
- 6-Chloro-4-(4-chlorophenyl)-3-(4-chlorophenyl)-7-methylchromen-2-one
Uniqueness
6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one is unique due to the presence of multiple chlorine atoms and the specific arrangement of phenyl groups
Properties
IUPAC Name |
6-chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4O2/c1-11-8-19-16(10-17(11)25)20(12-2-4-13(23)5-3-12)21(22(27)28-19)15-7-6-14(24)9-18(15)26/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDLJKXDADIALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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